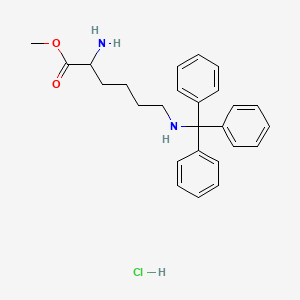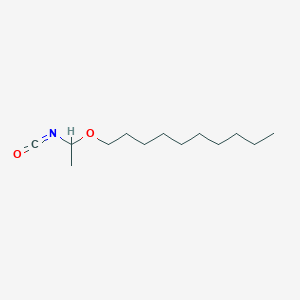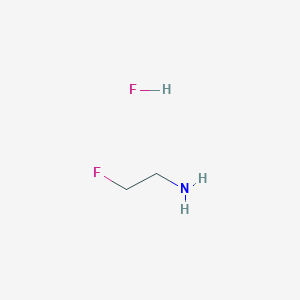
2-Fluoroethanamine;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethanamine;hydrofluoride typically involves the reaction of 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride . Another method involves the synthesis of 2-fluoroethylphthalimide, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethanamine;hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Scientific Research Applications
2-Fluoroethanamine;hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoroethanamine;hydrofluoride involves its interaction with molecular targets through the fluorine atom. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity with various biological molecules. This can lead to changes in molecular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoroethanamine;hydrofluoride include:
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine .
Uniqueness
This compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its analogs with multiple fluorine atoms. This uniqueness makes it valuable in specific applications where selective reactivity and binding are required .
Properties
CAS No. |
63186-88-9 |
|---|---|
Molecular Formula |
C2H7F2N |
Molecular Weight |
83.08 g/mol |
IUPAC Name |
2-fluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H6FN.FH/c3-1-2-4;/h1-2,4H2;1H |
InChI Key |
OPRPHMBBWNXFBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



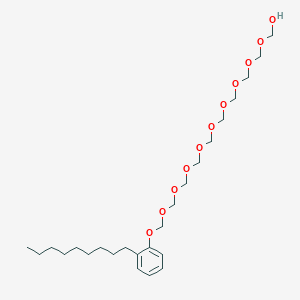
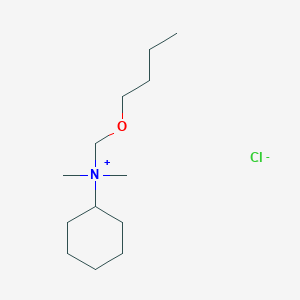


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
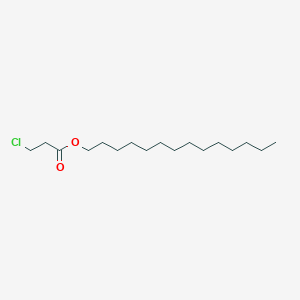
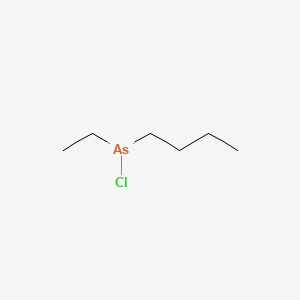
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
